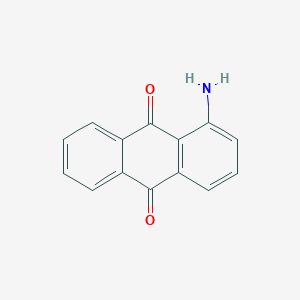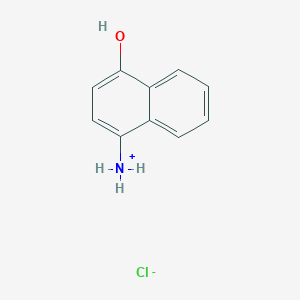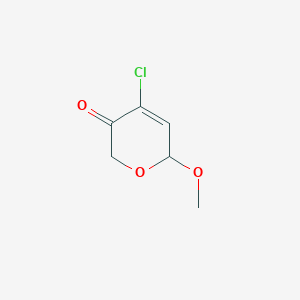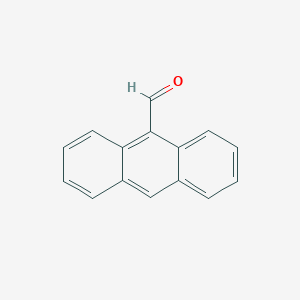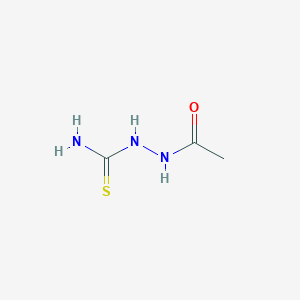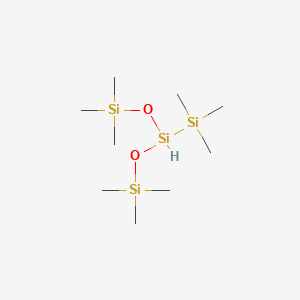
Stéarate de cholestéryle
Vue d'ensemble
Description
Le stéarate de cholestéryle est un composé chimique formé par l’estérification du cholestérol avec l’acide stéarique. Il s’agit d’un type d’ester de cholestéryle, qui sont des esters du cholestérol et des acides gras. Le this compound est connu pour son rôle dans les systèmes biologiques, en particulier dans le métabolisme et le stockage des lipides. Il a une formule moléculaire de C₄₅H₈₀O₂ et un poids moléculaire de 653,12 g/mol .
Applications De Recherche Scientifique
Mécanisme D'action
Le stéarate de cholestéryle exerce ses effets principalement par son rôle dans le métabolisme des lipides. Il est hydrolysé par la cholestérol estérase pour produire du cholestérol et de l’acide stéarique. Le cholestérol est ensuite utilisé dans divers processus biologiques, notamment la formation des membranes cellulaires et la synthèse des hormones stéroïdes . L’estérification du cholestérol avec des acides gras comme l’acide stéarique contribue également au stockage et au transport du cholestérol dans l’organisme .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cholesteryl stearate participates in various biochemical reactions. It interacts with enzymes such as cholesterol ester transfer proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The interaction between cholesteryl stearate and CETP plays a crucial role in the modulation of cholesterol homeostasis .
Cellular Effects
Cholesteryl stearate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cholesterol levels. For instance, it has been found that lipid droplets of the fatty streak of atherosclerotic lesions are probably nearly pure cholesteryl ester . This suggests that cholesteryl stearate may play a role in the development of atherosclerosis.
Molecular Mechanism
The mechanism of action of cholesteryl stearate is largely associated with its role in cholesterol homeostasis. It exerts its effects at the molecular level through binding interactions with biomolecules such as CETP . The inhibition of CETP has been shown to be a sound strategy to prevent and treat the development of coronary heart disease .
Temporal Effects in Laboratory Settings
The effects of cholesteryl stearate can change over time in laboratory settings. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the stability and degradation of cholesteryl stearate may vary depending on its physical state.
Dosage Effects in Animal Models
The effects of cholesteryl stearate can vary with different dosages in animal models. For instance, the inhibition of cholesteryl ester transfer protein (CETP) is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist .
Metabolic Pathways
Cholesteryl stearate is involved in the cholesterol homeostasis pathway. It interacts with enzymes such as CETP, which plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Transport and Distribution
Cholesteryl stearate is transported and distributed within cells and tissues through various mechanisms. For instance, it is involved in the transfer of cholesteryl esters among lipoproteins, mediated by CETP . This suggests that cholesteryl stearate may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that cholesterol, from which cholesteryl stearate is derived, predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le stéarate de cholestéryle peut être synthétisé par estérification du cholestérol avec de l’acide stéarique. Une méthode courante implique l’utilisation de chlorure de thionyle comme catalyseur. La réaction se déroule généralement sous reflux, où le cholestérol et l’acide stéarique sont chauffés ensemble en présence de chlorure de thionyle .
Méthodes de production industrielles : En milieu industriel, le this compound est produit par des procédés d’estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le stéarate de cholestéryle subit diverses réactions chimiques, notamment :
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent l’oxygène ou le peroxyde d’hydrogène, et la réaction est souvent effectuée à des températures élevées.
Hydrolyse : L’hydrolyse enzymatique est réalisée à l’aide de la cholestérol estérase dans des conditions physiologiques.
Principaux produits :
Oxydation : Hydroperoxydes de cholestéryle et produits d’oxydation secondaires.
Hydrolyse : Cholestérol et acide stéarique.
Comparaison Avec Des Composés Similaires
Le stéarate de cholestéryle est l’un des nombreux esters de cholestéryle. Des composés similaires incluent :
Oléate de cholestéryle : Formé par l’estérification du cholestérol avec de l’acide oléique.
Linoléate de cholestéryle : Formé par l’estérification du cholestérol avec de l’acide linoléique.
Palmitate de cholestéryle : Formé par l’estérification du cholestérol avec de l’acide palmitique.
Unicité : Le this compound est unique en raison de sa composante spécifique d’acide gras, l’acide stéarique, qui est un acide gras saturé. Cela lui confère des propriétés physiques et chimiques distinctes par rapport aux esters de cholestéryle avec des acides gras insaturés, tels que l’oléate de cholestéryle et le linoléate de cholestéryle .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPOTDGOASDJS-XNTGVSEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018693 | |
| Record name | Cholesteryl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35602-69-8 | |
| Record name | Cholesteryl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol-, octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesteryl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cholest-5-en-3beta-yl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cholesteryl stearate?
A1: Cholesteryl stearate has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.
Q2: Are there any unique spectroscopic features of cholesteryl stearate?
A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of cholesteryl stearate in various environments.
Q3: How stable is cholesteryl stearate in nanoemulsions?
A3: Research shows that nanoemulsions prepared with cholesteryl stearate as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.
Q4: How does the stability of cholesteryl stearate nanoemulsions compare to those made with other cholesteryl esters?
A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and cholesteryl stearate) remained stable for a long duration, significant differences in their pH changes over time were observed. Cholesteryl stearate nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].
Q5: Does cholesteryl stearate readily form solid solutions with other compounds?
A5: Research indicates that the solid-state miscibility of cholesteryl stearate with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.
Q6: Can you elaborate on the interaction between cholesteryl stearate and tRNA ligases?
A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like cholesteryl stearate, in the proper functioning of these enzymes [].
Q7: Have there been any computational studies on cholesteryl stearate?
A7: While specific computational studies focusing solely on cholesteryl stearate are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.
Q8: How does the structure of cholesteryl stearate influence its properties compared to other cholesteryl esters?
A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, cholesteryl stearate, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].
Q9: What are some strategies for improving the bioavailability of cholesteryl stearate?
A10: Formulating cholesteryl stearate as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
